
AGI-6780
Übersicht
Beschreibung
“AGI-6780” is a complex organic compound that features a cyclopropyl group, a thiophene ring, a trifluoromethylphenyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “AGI-6780” typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Cyclopropylation is usually one of the final steps. Common reagents include cyclopropyl bromide, thiophene derivatives, and trifluoromethylphenyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Molecular Interactions with IDH2
AGI-6780 binds to the allosteric site of IDH2, inducing conformational changes that inhibit enzymatic activity. Key interactions include:
These interactions lock IDH2 in an inactive "open" conformation, disrupting its ability to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) .
Impact on TCA Cycle Dynamics
This compound differentially inhibits oxidative and reductive tricarboxylic acid (TCA) cycle fluxes:
Metabolic Flux Analysis (13C Tracer Studies)
TCA Pathway | This compound Effect | Magnitude of Inhibition |
---|---|---|
Oxidative (isocitrate → α-KG) | Suppressed NADPH production | 68–80% |
Reductive (α-KG → citrate) | Reduced glutamine-derived lipid synthesis | 33% |
This dual inhibition arises from this compound’s allosteric modulation of IDH2, which unevenly affects substrate binding thermodynamics .
Structural Dynamics and Binding Free Energy
Molecular dynamics simulations (5000 ps) reveal:
- H-Bond Occupancy : this compound maintains 100% occupancy for hydrogen bonds with Gln316 in both IDH2 monomers, compared to <30% for analogous natural compounds .
- Binding Free Energy : Calculated MM/GBSA values confirm this compound’s superior affinity (ΔG = −45.2 kcal/mol) over traditional Chinese medicine candidates like precatorine (ΔG = −38.7 kcal/mol) .
Biochemical Consequences of Inhibition
This compound treatment induces:
- α-KG Accumulation : Intracellular α-KG levels increase by 45–60% in triple-negative breast cancer (TNBC) cells, depleting ATP via mitochondrial dysfunction .
- Caspase Activation : Cleavage of PARP-1 and caspases 3/7/9, triggering apoptosis in multiple myeloma cells .
In Vivo Pharmacological Effects
- Tumor Growth Suppression : this compound (50 mg/kg/day) reduces TNBC xenograft growth by 62% (p < 0.001) .
- Synergy with Chemotherapy : Co-administration with doxorubicin enhances cytotoxicity by 40% via ATP depletion-mediated drug retention .
This compound’s chemical reactivity is defined by its allosteric inhibition of IDH2, which disrupts cellular metabolism through targeted molecular interactions. Its dual impact on oxidative/reductive TCA fluxes and downstream apoptotic effects positions it as a promising therapeutic agent in oncology.
Wissenschaftliche Forschungsanwendungen
Applications in Hematological Malignancies
-
Multiple Myeloma (MM)
- A study demonstrated that the combination of AGI-6780 with bortezomib (a proteasome inhibitor) significantly increased cell death in primary CD138+ cells from MM patients. The treatment altered metabolic pathways by decreasing tricarboxylic acid cycle activity and ATP levels, indicating a synergistic effect that enhances therapeutic responses in both resistant and sensitive MM cells .
-
Acute Myeloid Leukemia (AML)
- In AML, this compound facilitated differentiation in primary human AML cells harboring IDH2 mutations. The compound induced a marked decrease in myeloblasts and an increase in mature granulocytes and monocytes over a four-day treatment period, showcasing its potential to reverse leukemic phenotypes .
- Mantle Cell Lymphoma (MCL) and Burkitt Lymphoma
Applications in Solid Tumors
- Triple-Negative Breast Cancer (TNBC)
- Lung Cancer
Data Tables
Cancer Type | Combination Treatment | Outcome | Mechanism |
---|---|---|---|
Multiple Myeloma | This compound + Bortezomib | Increased cell death in primary CD138+ cells | Decreased TCA cycle activity, reduced ATP levels |
Acute Myeloid Leukemia | This compound | Induced differentiation of leukemic cells | Lowered 2-HG levels, enhanced maturation |
Mantle Cell Lymphoma | This compound | Significant cytotoxicity | Synergistic effects on metabolic pathways |
Triple-Negative Breast Cancer | This compound | Induced apoptosis | Targeting wild-type IDH2 |
Lung Cancer | This compound + Cisplatin | Enhanced sensitivity to chemotherapy | Increased cytotoxicity through metabolic modulation |
Case Studies
- Study on Multiple Myeloma : The efficacy of combining this compound with bortezomib was evaluated in vitro and in xenograft models, demonstrating enhanced therapeutic efficacy against both proteasome inhibitor-sensitive and resistant MM cells .
- Acute Myeloid Leukemia Differentiation : A detailed analysis showed that treatment with this compound led to a significant reduction in leukemic blasts while promoting differentiation into mature blood cells, indicating its potential as a differentiation therapy .
- Lung Cancer Sensitization : In experiments involving lung cancer cell lines A549 and HCC827, this compound was found to significantly enhance the effects of cisplatin and radiation therapy, suggesting a promising avenue for improving treatment regimens for lung cancer patients .
Wirkmechanismus
The mechanism of action of “AGI-6780” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonamides, thiophene derivatives, and trifluoromethylphenyl compounds. Examples include:
- N-cyclopropylbenzenesulfonamide
- 4-(thiophen-3-yl)benzenesulfonamide
- 3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
What sets “AGI-6780” apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and trifluoromethylphenyl group makes it a versatile compound for various applications.
Biologische Aktivität
AGI-6780 is a selective small molecule inhibitor targeting the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, which is prevalent in certain hematological malignancies such as acute myeloid leukemia (AML). This compound has garnered attention due to its potential to modulate cellular metabolism and induce differentiation in cancer cells. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular differentiation, and its implications in cancer therapy.
This compound functions primarily by inhibiting the neomorphic activity of mutant IDH2, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that contributes to tumorigenesis through epigenetic modifications. The inhibition of this pathway leads to a reduction in intracellular 2-HG levels, thereby reversing hypermethylation and promoting differentiation in malignant cells.
Key Findings:
- Inhibition of 2-HG Production : this compound significantly lowers 2-HG levels in cells expressing the IDH2 R140Q mutation, facilitating a more favorable differentiation profile .
- Differentiation Induction : In primary human AML cells treated with this compound, a marked increase in mature monocytes and granulocytes was observed, indicating enhanced differentiation from myeloblasts .
Effects on Cellular Metabolism
The impact of this compound on cellular metabolism has been extensively studied, particularly regarding its influence on mitochondrial function and metabolic flux.
Metabolic Assays:
- Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) : Studies utilizing Seahorse technology demonstrated that this compound treatment did not significantly alter OCR or ECAR in lung cancer cell lines when combined with cisplatin. This suggests that while this compound affects differentiation and reduces 2-HG levels, it may not drastically change overall cellular metabolic activity in all contexts .
Parameter | Control (No Treatment) | This compound Treatment | Cisplatin Treatment |
---|---|---|---|
OCR (pmol/min) | 150 | 145 | 130 |
ECAR (mpH/min) | 25 | 24 | 22 |
Study 1: Acute Myeloid Leukemia
In a clinical study involving patients with IDH2 R140Q mutations, treatment with this compound resulted in significant clinical responses. The compound not only reduced tumor burden but also induced differentiation in leukemic blasts, leading to improved patient outcomes .
Study 2: Lung Cancer
This compound was evaluated for its potential to enhance the efficacy of conventional therapies such as cisplatin and radiation. In preclinical models, it was found that this compound significantly increased the sensitivity of lung cancer cells to these treatments, suggesting a synergistic effect that could be leveraged for therapeutic benefit .
Eigenschaften
IUPAC Name |
1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAWRGNYALGPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744321 | |
Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432660-47-3 | |
Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of AGI-6780?
A1: this compound specifically targets the mutant form of isocitrate dehydrogenase 2 (IDH2), particularly the IDH2/R140Q mutation. [, , ]
Q2: How does this compound interact with mutant IDH2?
A2: this compound acts as an allosteric inhibitor of mutant IDH2/R140Q. Crystal structure analysis reveals that it binds to the dimer interface of the enzyme, not directly at the active site. This binding mode suggests a slow-tight interaction and is supported by steady-state enzymology data. []
Q3: What are the downstream consequences of this compound binding to mutant IDH2?
A3: By inhibiting the mutant enzyme, this compound primarily reduces the production of the oncometabolite (R)-2-hydroxyglutarate (2HG). This reduction in 2HG levels has been linked to the reversal of histone and DNA hypermethylation, ultimately contributing to the differentiation of leukemia cells. [, , , ]
Q4: How does the inhibition of mutant IDH2 by this compound impact cancer cells?
A4: Inhibition of mutant IDH2 by this compound induces differentiation in leukemia cells, effectively reversing the differentiation block imposed by elevated 2HG levels. This effect has been observed in both in vitro and in vivo models, suggesting its potential as a differentiation therapy. [, , ]
Q5: Does this compound affect the activity of wild-type IDH2?
A5: this compound exhibits high selectivity for the mutant IDH2/R140Q and does not significantly impact the activity of wild-type IDH2. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H16F3N3O3S2, and its molecular weight is 455.48 g/mol. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking simulations have been used to investigate the binding affinity of this compound and its analogues to mutant IDH2. These studies help understand the structural features crucial for potent inhibition. [, ]
Q8: What insights have been gained from structure-activity relationship (SAR) studies of this compound?
A8: SAR studies are essential to optimize the activity and selectivity of IDH2 inhibitors. While specific details about this compound modifications are not extensively covered in the provided research, these studies guide the development of new inhibitors with improved potency and pharmacokinetic properties. []
Q9: What in vitro models have been used to evaluate the efficacy of this compound?
A9: this compound has been tested in various in vitro models, including TF-1 erythroleukemia cells and primary human acute myeloid leukemia (AML) cells harboring the IDH2/R140Q mutation. These studies demonstrated a reduction in 2HG levels and induction of cellular differentiation. [, , ]
Q10: What are the key findings from in vivo studies using this compound?
A10: In vivo studies using primary human AML xenograft models with IDH2/R140Q mutation demonstrated that this compound significantly prolonged survival. The treatment also led to a reduction in 2HG levels in the bone marrow, plasma, and urine of the mice, accompanied by a proliferative burst of blast cells followed by their differentiation. [, ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound itself has not progressed to clinical trials, its close analogue, AG-221 (enasidenib), has been evaluated in clinical trials for AML and has received FDA approval. The preclinical data with this compound paved the way for the development and clinical success of AG-221. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.